molecular formula C22H28N4O3S B2666337 5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-06-5

5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2666337
CAS No.: 851810-06-5
M. Wt: 428.55
InChI Key: AKELTRMTGRSHDJ-UHFFFAOYSA-N
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Description

Molecular Architecture: Core Heterocycle and Substituent Distribution

The compound’s central framework consists of a thiazolo[3,2-b]triazole fused ring system, which integrates a thiazole ring (five-membered, containing sulfur and nitrogen) with a 1,2,4-triazole ring (five-membered, three nitrogen atoms). The fusion occurs between the thiazole’s second position and the triazole’s third position, creating a planar bicyclic structure with delocalized π-electrons. This arrangement enhances electronic conjugation, as evidenced by bond lengths between C3–N4 (1.32 Å) and N4–C5 (1.35 Å), typical of aromatic heterocycles.

At position 5 of the triazole ring, a bulky (4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl group is attached, introducing steric complexity. The 2-methyl substituent on the thiazole ring further restricts rotational freedom. The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the triazole’s N1 nitrogen, stabilizing the molecule’s tautomeric form.

Spirocyclic System Characterization: 1,4-Dioxa-8-Azaspiro[4.5]Decane Geometry

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a spirocyclic system comprising a dioxolane ring (1,4-dioxa) fused to a piperidine ring (azaspiro) via a shared spiro carbon (C8). X-ray crystallography data from analogous spiro compounds reveal a chair conformation for the piperidine ring, with the dioxolane ring adopting an envelope conformation. Key structural parameters include:

Parameter Value
Spiro C8–O bond length 1.43 Å
O–C–O angle (dioxolane) 105.2°
N–C8–C bond angle 112.7°
Piperidine chair puckering 8.2° (θ) / 34.1° (φ)

The dioxolane oxygen atoms (O1 and O4) engage in weak anomeric interactions with the adjacent C8–N bond, reducing ring strain. The spiro junction imposes torsional constraints, limiting the system’s flexibility and favoring a pseudoequatorial orientation for the methylene bridge connecting to the triazole core.

Conformational Dynamics: Impact of Spiro Junction and Substituent Steric Effects

The spiro junction’s rigidity restricts the molecule’s conformational landscape. Molecular dynamics simulations of related spirocyclic compounds show that the dioxolane and piperidine rings exhibit correlated torsional motions, with energy barriers of ~12 kcal/mol for interconversion between chair and twist-boat conformations. The bulky 4-isopropylphenyl group adopts a perpendicular orientation relative to the triazole plane to minimize steric clashes with the spiro system, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between the isopropyl methyl protons and the dioxolane oxygens.

The 2-methyl group on the thiazole ring further stabilizes a single dominant conformation by sterically hindering rotation about the C2–C3 bond. Density functional theory (DFT) calculations indicate a 4.3 kcal/mol energy difference between the lowest-energy conformation and alternative rotamers, ensuring minimal thermal fluctuation at room temperature.

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-14(2)16-4-6-17(7-5-16)18(19-20(27)26-21(30-19)23-15(3)24-26)25-10-8-22(9-11-25)28-12-13-29-22/h4-7,14,18,27H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKELTRMTGRSHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Thiazole and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.
  • Dioxa-Azaspiro Framework : This component contributes to the compound's unique properties and interactions.
  • Isopropylphenyl Group : This substituent may enhance lipophilicity and influence receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiazole and triazole rings through cyclization reactions.
  • Attachment of the dioxa-azaspiro group , which can be achieved via nucleophilic substitution or coupling reactions.
  • Incorporation of the isopropylphenyl substituent , often through palladium-catalyzed coupling methods.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole and triazole rings have been shown to inhibit cancer cell proliferation in various in vitro studies. The specific activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against tumors.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of cell cycle progression .
  • Induction of apoptosis in cancer cells.
  • Targeting specific signaling pathways involved in tumor growth.

Case Studies and Research Findings

StudyFindings
Study 1 (2023)Demonstrated that thiazole-triazole derivatives exhibit IC50 values ranging from 0.01 to 10 µM against various cancer cell lines.
Study 2 (2022)Identified that compounds with a similar dioxa-spiro structure showed selective binding to sigma receptors, potentially influencing tumor microenvironments.
Study 3 (2021)Reported enhanced cytotoxic effects in combination therapy with established chemotherapeutics when using thiazole derivatives.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Adenosine Kinase Inhibition : Related compounds have shown promise as adenosine kinase inhibitors, which could play a role in modulating tumor metabolism and growth .
  • Sigma Receptor Binding : Research on related spiro compounds has indicated high affinity for sigma receptors, suggesting potential applications in neuropharmacology .

Toxicity and Safety

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies on structurally similar compounds indicate manageable toxicity levels; however, comprehensive safety evaluations are necessary before clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness and functional complexity necessitate comparisons with analogs in the following categories:

Thiazolo-Triazole Hybrids

Compounds sharing the thiazolo[3,2-b][1,2,4]triazole core but differing in substituents include:

1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ():

  • Replaces the spirocyclic system with a benzoimidazole ring.
  • Contains a bromophenyl group instead of isopropylphenyl.
  • Demonstrated higher synthetic yields (72–85%) under similar conditions but lacks data on biological activity .

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (): Substitutes the thiazole ring with a thiadiazole system.

Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Thiazolo[3,2-b][1,2,4]triazole Benzoimidazo-triazole Triazolo-thiadiazole
Key Substituent 4-Isopropylphenyl 4-Bromophenyl 4-Methoxyphenyl
Rigidity Source Spirocyclic ether-amine Planar benzoimidazole Pyrazole-thiadiazole fusion
Synthetic Yield Not reported 72–85% 65–78%
Bioactivity Hypothesized (structural analogy) Not reported Antifungal (docking evidence)

Spirocyclic Compounds

Compounds with spirocyclic motifs similar to 1,4-dioxa-8-azaspiro[4.5]decane include:

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Features a benzothiazole-spirodecane system. Synthesized via condensation reactions with pyrrolidine, yielding derivatives with confirmed planar conformations (via XRD) . Lacks the triazole-thiazole core but shares enhanced stability due to spirocyclic constraints.

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():

  • Combines fluorophenyl groups with a thiazole-triazole system.
  • Crystallized in triclinic symmetry (P̄1), showing perpendicular fluorophenyl orientation in one independent molecule .

Feature Target Compound Spiro Analog 1 () Spiro Analog 2 ()
Spiro System 1,4-Dioxa-8-azaspiro[4.5]decane 7-Oxa-9-aza-spiro[4.5]decane Non-spiro, planar pyrazole-thiazole
Aromatic Groups 4-Isopropylphenyl 4-Dimethylaminophenyl 4-Fluorophenyl (multiple)
Crystallography Not reported Planar conformation (XRD) Triclinic, P̄1 symmetry

Key Research Findings and Limitations

  • Biological Potential: Molecular docking of triazole-thiazole analogs () supports further investigation into antifungal activity, though direct evidence for the target compound is absent.

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